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molecular formula C5H8O<br>(H3C)2C=CHCHO<br>C5H8O B057294 3-Methyl-2-butenal CAS No. 107-86-8

3-Methyl-2-butenal

Cat. No. B057294
M. Wt: 84.12 g/mol
InChI Key: SEPQTYODOKLVSB-UHFFFAOYSA-N
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Patent
US04192820

Procedure details

Per hour, 2 parts of tri-n-butylamine are added to 1,000 parts of 3-methyl-3-buten-1-al and the mixture is passed for 2 minutes through a reaction tube at 220° C. and 12 bars. Distillation at 100 mm Hg gives 20 parts per hour of unconverted 3-methyl-3-buten-1-al and 970 parts per hour (99% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 98 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CCCC)CCCC)CCC.[CH3:14][C:15](=[CH2:19])[CH2:16][CH:17]=[O:18]>>[CH3:19][C:15](=[CH2:14])[CH2:16][CH:17]=[O:18].[CH3:14][C:15]([CH3:19])=[CH:16][CH:17]=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC=O)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Per hour
DISTILLATION
Type
DISTILLATION
Details
Distillation at 100 mm Hg

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(CC=O)=C
Name
Type
product
Smiles
CC(=CC=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04192820

Procedure details

Per hour, 2 parts of tri-n-butylamine are added to 1,000 parts of 3-methyl-3-buten-1-al and the mixture is passed for 2 minutes through a reaction tube at 220° C. and 12 bars. Distillation at 100 mm Hg gives 20 parts per hour of unconverted 3-methyl-3-buten-1-al and 970 parts per hour (99% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 98 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CCCC)CCCC)CCC.[CH3:14][C:15](=[CH2:19])[CH2:16][CH:17]=[O:18]>>[CH3:19][C:15](=[CH2:14])[CH2:16][CH:17]=[O:18].[CH3:14][C:15]([CH3:19])=[CH:16][CH:17]=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC=O)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Per hour
DISTILLATION
Type
DISTILLATION
Details
Distillation at 100 mm Hg

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(CC=O)=C
Name
Type
product
Smiles
CC(=CC=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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